Potassium manganic cyanide

Description

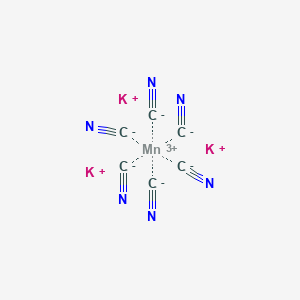

Potassium manganic cyanide (hypothetical formula: K₃[Mn(CN)₆]) is a theoretical or less-documented coordination compound comprising manganese in a higher oxidation state (likely Mn³⁺ or Mn⁴⁺) complexed with cyanide ligands and potassium counterions. Manganese-cyanide complexes are rare compared to iron or chromium analogs, but their reactivity and structural features may align with known manganic oxide or peroxidase behaviors .

Properties

Molecular Formula |

C6K3MnN6 |

|---|---|

Molecular Weight |

328.34 g/mol |

IUPAC Name |

tripotassium;manganese(3+);hexacyanide |

InChI |

InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1;+3 |

InChI Key |

VNSLWJXYEIFXDX-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium manganic cyanide can be synthesized through the reaction of potassium cyanide with manganese compounds under controlled conditions. One common method involves the reaction of potassium cyanide with manganese dioxide in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions: Potassium manganic cyanide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cyanide ions, which can act as ligands and participate in complex formation.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of cyanide ions with other ligands, such as halides or phosphines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while reduction reactions can produce manganese metal or lower oxidation state manganese compounds.

Scientific Research Applications

Potassium manganic cyanide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses, including the preparation of complex cyanide compounds and coordination chemistry studies.

Biology: In biological research, this compound is used to study the effects of cyanide on cellular respiration and enzyme activity.

Medicine: Although cyanide compounds are generally toxic, they are sometimes used in controlled settings to investigate metabolic pathways and develop antidotes for cyanide poisoning.

Industry: In industrial applications, this compound is used in electroplating, metal extraction, and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of potassium manganic cyanide involves the interaction of cyanide ions with metal centers and biological molecules. Cyanide ions can bind to the iron atom in cytochrome c oxidase, inhibiting cellular respiration by blocking the electron transport chain. This leads to a decrease in ATP production and can cause cellular damage or death.

Comparison with Similar Compounds

Chemical and Structural Properties

Research Findings and Gaps

- Synthesis Challenges: Direct synthesis of this compound is unverified, but analogous manganic oxides (e.g., Mn₂O₃) form via thermal decomposition of MnO₂ or permanganate reduction .

- Spectroscopic Analogies : Manganic peroxidase enzymes show weaker ligand affinity compared to ferric analogs, hinting at differences in Mn³⁺-CN complex stability .

- Analytical Applications : Manganic compounds are used in dissolved oxygen detection via iodometric titration, where Mn(OH)₃ reacts with O₂ to form manganic acid .

Q & A

Q. What are the critical safety protocols for handling potassium manganic cyanide in academic laboratories?

this compound requires stringent safety measures due to its cyanide content and potential reactivity. Key protocols include:

- Engineering Controls : Use a certified chemical fume hood (80–125 ft/min face velocity) to prevent inhalation exposure .

- PPE : Double nitrile gloves, ANSI-approved goggles, lab coats (fully buttoned), closed-toe shoes, and full-length pants. Respiratory protection is mandatory if used outside a fume hood .

- Spill Management : Evacuate the area, alert personnel, and avoid contact with acids (to prevent HCN gas release). For minor spills, use secondary containment and contact hazardous waste disposal services .

- Training : Lab personnel must undergo SOP-specific training, including emergency response and waste segregation (cyanide waste must not mix with acids or organic solvents) .

Q. What synthetic methodologies are recommended for this compound, and how can purity be validated?

While direct synthesis protocols are scarce, general cyanide-complex synthesis principles apply:

- Reaction Conditions : Conduct reactions under inert atmospheres (e.g., N₂) to prevent oxidation. Use stoichiometric ratios of Mn(III) precursors and KCN in aqueous or non-aqueous solvents.

- Purification : Recrystallize the product in cold, deoxygenated water to remove unreacted KCN or Mn salts.

- Purity Validation :

- XRD for crystallinity and phase identification.

- ICP-MS to quantify trace metal impurities.

- Potentiometric Titration to confirm cyanide content .

Q. How should this compound be stored to ensure stability and prevent hazardous reactions?

- Storage Conditions : Keep in a cool, dry, well-ventilated area, away from acids, oxidizers (e.g., permanganates, peroxides), and incompatible metals. Use secondary containment (e.g., polyethylene trays) .

- Labeling : Clearly mark containers with “Extremely Toxic” and “Cyanide” warnings. Reseal opened containers immediately to avoid moisture ingress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound complexes?

Discrepancies in FTIR, UV-Vis, or XPS data often arise from ligand-field variations or sample degradation. Methodological strategies include:

- Multi-Technique Validation : Cross-reference XRD (for structural data) with XPS (oxidation state analysis) and EPR (to detect paramagnetic Mn(III) species).

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental results .

- Controlled Environment Analysis : Perform measurements under inert conditions to rule out oxidation artifacts .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound samples?

- Cyclic Voltammetry : Detect redox-active impurities (e.g., Mn(II) or free CN⁻) by analyzing peak potentials and currents in a 0.1 M KNO₃ electrolyte .

- Ion Chromatography : Separate and quantify cyanide degradation products (e.g., cyanate, thiocyanate).

- TGA-DSC : Assess thermal stability and identify decomposition byproducts (e.g., MnO₂ or KCNO) .

Q. What experimental strategies mitigate interference from this compound in redox titration analyses?

this compound can interfere with iodometric or Winkler titrations by releasing iodine or binding dissolved oxygen. Mitigation approaches include:

- Masking Agents : Add EDTA to chelate Mn(III) and prevent its participation in redox reactions .

- pH Adjustment : Conduct titrations at neutral pH to minimize cyanide hydrolysis to HCN.

- Alternative Methods : Use pulsed amperometric detection or fluorescence probes for oxygen quantification to bypass interference .

Methodological Notes

- Data Interpretation : Always correlate analytical results with controls (e.g., blank samples) to account for reagent impurities .

- Contradiction Analysis : For conflicting toxicity data (e.g., acute vs. chronic exposure), prioritize studies using standardized OECD guidelines and validate with in vitro assays (e.g., cytochrome c oxidase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.